molecular formula C10H13FN2S B15278132 N-(2,2-Dimethylthietan-3-yl)-5-fluoropyridin-2-amine

N-(2,2-Dimethylthietan-3-yl)-5-fluoropyridin-2-amine

Cat. No.: B15278132
M. Wt: 212.29 g/mol
InChI Key: QEABYZPHJUWKGU-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylthietan-3-yl)-5-fluoropyridin-2-amine is a synthetic compound that belongs to the class of heterocyclic compounds It contains a thietane ring, which is a four-membered ring with a sulfur atom, and a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated thietane, reacts with 5-fluoropyridin-2-amine under basic conditions . The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylthietan-3-yl)-5-fluoropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the thietane ring.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-fluorinated products or modified thietane derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2-Dimethylthietan-3-yl)-5-fluoropyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylthietan-3-yl)-5-fluoropyridin-2-amine involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thietane ring may also play a role in the compound’s bioactivity by providing a unique structural framework that enhances its binding affinity to the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-Dimethylthietan-3-yl)-5-fluoropyridin-2-amine is unique due to the combination of the thietane ring and the fluoropyridine moiety. This combination provides distinct chemical reactivity and potential bioactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13FN2S

Molecular Weight

212.29 g/mol

IUPAC Name

N-(2,2-dimethylthietan-3-yl)-5-fluoropyridin-2-amine

InChI

InChI=1S/C10H13FN2S/c1-10(2)8(6-14-10)13-9-4-3-7(11)5-12-9/h3-5,8H,6H2,1-2H3,(H,12,13)

InChI Key

QEABYZPHJUWKGU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC2=NC=C(C=C2)F)C

Origin of Product

United States

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